(2-Chloro-5-fluoropyridin-3-yl)methanol
Overview
Description
“(2-Chloro-5-fluoropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5ClFNO . It is a part of the Fluorinated Building Blocks and Halogenated Heterocycles .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-5-fluoropyridin-3-yl)methanol” is represented by the formula C6H5ClFNO . This indicates that the compound consists of six carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom.Physical And Chemical Properties Analysis
“(2-Chloro-5-fluoropyridin-3-yl)methanol” is a solid at room temperature . It has a molecular weight of 161.56 g/mol .Scientific Research Applications
Synthesis Methodologies
(Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014) demonstrated the gram-scale synthesis of multi-substituted arenes through palladium-catalyzed C-H halogenation, where (6-Amino-2-chloro-3-fluorophenyl)methanol was prepared showcasing milder reaction conditions, higher yields, better selectivity, and practicality compared to traditional methods. This highlights its potential in facilitating efficient and selective synthesis of complex organic molecules.
Catalysis
Research by (A. Richard & M. Fan, 2018) on methanol synthesis catalysis via hydrogenation of carbon oxides pointed out that catalysts incorporating rare earth elements can improve catalytic performance due to their unique chemical and physical properties. Although not directly involving (2-Chloro-5-fluoropyridin-3-yl)methanol, this research underscores the relevance of methanol and its derivatives in advancing catalytic processes.
Molecular Interactions
The study of interactions between methanol and carbon tetrachloride by (D. Pal, S. K. Agrawal, A. Chakraborty, & S. Chakraborty, 2020) reveals the competition between hydrogen bonded and halogen bonded complexes, offering insights into the molecular interactions in non-aqueous mixtures and their implications on atmospheric chemical activities. This illustrates the significance of methanol and its derivatives in understanding fundamental chemical interactions.
Safety And Hazards
properties
IUPAC Name |
(2-chloro-5-fluoropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHQEGIVKQGQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640094 | |
Record name | (2-Chloro-5-fluoropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-fluoropyridin-3-yl)methanol | |
CAS RN |
870063-52-8 | |
Record name | (2-Chloro-5-fluoropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.